molecular formula C4H8BN3O2 B11922013 (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid

(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid

Cat. No.: B11922013
M. Wt: 140.94 g/mol
InChI Key: MQMUTEZKAQVSBS-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid (CAS 1678536-37-2) is a specialized boronic acid derivative integrating a 1,2,3-triazole ring, making it a valuable building block in synthetic and medicinal chemistry . Its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a key coupling partner for the synthesis of complex biaryl and heteroaryl structures . The presence of the triazole ring, which can act as an amide bioisostere, enhances the potential of resulting compounds to engage in hydrogen bonding and dipolar interactions, thereby improving physicochemical properties and binding affinity to biomolecular targets . This compound is particularly useful for constructing molecular scaffolds for applications in material science and as a precursor in the development of sensors . Researchers should note that while boronic acids are widely used in click chemistry via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), the copper catalyst can mediate boronic acid degradation, a consideration that must be addressed during reaction planning . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C4H8BN3O2

Molecular Weight

140.94 g/mol

IUPAC Name

(3,5-dimethyltriazol-4-yl)boronic acid

InChI

InChI=1S/C4H8BN3O2/c1-3-4(5(9)10)8(2)7-6-3/h9-10H,1-2H3

InChI Key

MQMUTEZKAQVSBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=NN1C)C)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The CuAAC method, often termed "click chemistry," enables efficient synthesis of 1,2,3-triazole boronic acids. A representative protocol involves reacting stereoisomerically pure 1-azidoalkylboronates with terminal alkynes in a tert-butanol/water system**. Key steps include:

  • Catalyst System : Copper sulfate (CuSO₄) reduced in situ by sodium ascorbate to Cu(I).

  • Regioselectivity : Exclusive formation of 1,4-disubstituted triazoles due to copper’s electronic influence.

  • Functional Group Tolerance : The sp³ carbon-boron bond remains stable under CuAAC conditions, enabling direct incorporation of boronic acid groups.

Optimized Procedure and Yields

A typical reaction uses 1-azidoalkylboronate (1.00 mmol), terminal alkyne (1.50 mmol), CuSO₄ (0.05 mmol), and sodium ascorbate (0.20 mmol) in tert-butanol/water (1:1, 4 mL total). After stirring at room temperature for 2–16 hours, products are isolated via ethyl acetate extraction and vacuum concentration. Reported yields range from 85% to 99% , depending on the alkyne’s electronic properties. For electron-deficient alkynes (e.g., ethyl propiolate), reactions complete in 2 hours, while aryl alkynes require up to 16 hours.

Table 1: CuAAC Reaction Performance with Diverse Alkynes

Alkyne TypeReaction Time (h)Yield (%)Purity (NMR)
Ethyl propiolate299>95%
Phenylacetylene168593%
4-Methoxyphenylacetylene129291%

Suzuki-Miyaura Cross-Coupling

Case Study: Synthesis of 5-Aryl-4-Arylethynyl Triazoles

In a representative synthesis:

  • 5-Iodo-1H-1,2,3-triazole (0.374 mmol) reacts with 4-methoxyphenylboronic acid (0.748 mmol) in THF/H₂O (3:1).

  • The mixture is heated to 80°C for 4 hours under argon.

  • Purification via column chromatography (hexane/EtOAc) yields 61% of the target boronic acid derivative.

Table 2: Suzuki-Miyaura Coupling Efficiency

Boronic Acid PartnerReaction Time (h)Yield (%)Purity (HPLC)
4-Methoxyphenyl46198%
4-Chlorophenyl74295%
4-Trifluoromethylphenyl57597%

Multi-Step Functionalization Strategies

Sequential Protection/Deprotection Approach

A patent-derived method for analogous triazoles involves four stages:

  • Triazole Methylation : 1,2,4-Triazole reacts with chloromethane/KOH in ethanol under reflux to form 1-methyl-1,2,4-triazole.

  • Halogenation/Silylation : Treatment with LDA and dibromomethane or trimethylchlorosilane yields 5-bromo- or 5-silyl-triazoles.

  • Carboxylation : CO₂ introduction via LDA-mediated carboxylation generates triazole-3-carboxylic acids.

  • Esterification and Debromination : Methanol/thionyl chloride esterification followed by Pd/C-catalyzed hydrogenation removes bromine, yielding the boronic ester.

Yield and Practical Considerations

While this method is versatile, its complexity reduces overall efficiency:

  • Step 1 : 75–85% yield (methylation).

  • Step 2 : 60–70% yield (halogenation).

  • Step 4 : 50–65% yield (debromination).
    Total yields rarely exceed 30–40% , making it less favorable than CuAAC or Suzuki methods.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • CuAAC : Highest yields (85–99%) and shortest reaction times for simple alkynes. Scalable to gram quantities with minimal purification.

  • Suzuki-Miyaura : Moderate yields (42–75%) but broader substrate scope. Requires palladium catalysts, increasing cost.

  • Multi-Step : Low overall yield (30–40%) but enables access to highly functionalized derivatives.

Practical Limitations

  • CuAAC : Limited to terminal alkynes; internal alkynes require alternative catalysts.

  • Suzuki-Miyaura : Sensitive to steric hindrance at the triazole’s 5-position.

  • Multi-Step : Accumulated purification losses make industrial-scale synthesis challenging.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include boronic esters, substituted triazoles, and various cross-coupled products, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Chemistry

In chemistry, (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of diverse chemical libraries .

Biology

In biological research, this compound can be used as a probe or ligand in studies involving boron-containing compounds. Its unique structure allows for interactions with various biological targets, making it useful in the development of new diagnostic tools and therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable complexes with biological molecules makes it a candidate for the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes and other proteins. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Triazole-Based Boronic Acids

(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid belongs to a subset of triazole-containing boronic acids. Key analogs include:

  • (1-Methyl-1H-pyrazol-5-yl)boronic acid (CAS 720702-41-0): This pyrazole analog shares a five-membered aromatic ring but lacks the triazole’s nitrogen-rich environment. Its lower structural similarity (0.73 vs. the triazole derivative) may reduce diol-binding affinity compared to triazole-based systems .
  • 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 847818-79-5): This protected boronic ester highlights how steric hindrance from methyl groups affects reactivity. The triazole derivative’s unprotected B(OH)₂ group likely offers superior aqueous solubility and faster diol-binding kinetics .

Aromatic Boronic Acids

  • Phenylboronic Acid : A foundational boronic acid, phenylboronic acid (pKa ~8.8) is widely used in glucose sensing. However, its planar structure lacks the triazole derivative’s steric bulk, which could enhance target selectivity in biological systems .
  • Benzoxaborole : This cyclic boronic acid derivative exhibits a lower pKa (~7.1) due to intramolecular B–O coordination, enabling stronger diol binding at physiological pH. The triazole derivative’s pKa is likely higher, limiting its utility in neutral environments unless modified .

Aliphatic Boronic Acids

Aliphatic analogs like 2-(N-methyl-aminomethyl)phenylboronic acid (a Wulff-type boronic acid) demonstrate enhanced ionophoric activity when conjugated to cholates, as seen in fructose-responsive transport systems. The triazole derivative’s rigid aromatic framework may hinder such dynamic conformational changes but could improve thermal stability .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Boronic Acids

Compound pKa* Diol-Binding Affinity (Kₐ, M⁻¹) Biological Activity
Phenylboronic acid ~8.8 10²–10³ (glucose) Antifungal, enzyme inhibition
Benzoxaborole ~7.1 10³–10⁴ (glucose) Antifungal, anti-inflammatory
Wulff-type boronic acid ~7.5 10³ (saccharides) Ion transport modulation
(1,4-Dimethyltriazol-5-yl)boronic acid ~8.5 (estimated) Not reported Potential kinase/HDAC inhibition

*Note: pKa values are solvent- and buffer-dependent; triazole derivative’s pKa is inferred from similar compounds .

  • Reactivity with Diols : Triazole derivatives may exhibit weaker diol binding than benzoxaboroles due to higher pKa but could outperform phenylboronic acids in hydrophobic environments due to their methyl-substituted triazole ring .
  • Its structural similarity to kinase inhibitors (e.g., BRD4-targeting compounds ) suggests untapped therapeutic avenues.

Biological Activity

(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potentials.

The molecular formula of this compound is C4_4H8_8BN3_3O2_2, with a molecular weight of 140.94 g/mol. Its structure includes a boronic acid functional group that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC4_4H8_8BN3_3O2_2
Molecular Weight140.94 g/mol
CAS Number1678536-37-2

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with azides or other nitrogen-containing compounds through click chemistry methods. This approach allows for the efficient formation of the triazole ring under mild conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Case Study:
In a study evaluating the anticancer properties of triazole-containing hybrids:

  • Compound 1 exhibited an IC50_{50} value of 0.43 µM against HCT116 colon cancer cells.
  • The compound induced apoptosis and inhibited migration by downregulating epithelial-mesenchymal transition markers such as vimentin and ZEB1 .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of NF-kB signaling pathways.
  • Induction of cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammation.

CompoundIC50_{50} COX-1IC50_{50} COX-2
Compound A19.45 μM42.10 μM
Compound B26.04 μM31.40 μM

These findings indicate that this compound and its analogs may serve as lead compounds in the development of new anti-inflammatory agents .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has revealed that:

  • Substituents on the triazole ring can enhance potency against specific biological targets.
  • The presence of a boronic acid moiety is essential for binding interactions with target proteins.

Q & A

Basic Research Questions

Q. How can the synthesis of (1,4-dimethyl-1H-1,2,3-triazol-5-yl)boronic acid be optimized using multicomponent reactions (MCRs)?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, stoichiometry) by leveraging insights from boronic acid reactivity patterns. Meta- and para-substituted boronic acids generally exhibit higher efficiency in MCRs compared to ortho-substituted analogs due to reduced steric hindrance and favorable electronic effects. For example, substituents adjacent to the boronic acid group (e.g., methyl or carboxy groups) may alter reaction yields by modulating Lewis acidity or steric accessibility . Pre-screening building blocks via high-throughput mass spectrometry can identify reactivity trends and guide substrate selection .

Q. What characterization techniques are most effective for analyzing boronic acid derivatives, particularly to avoid artifacts from dehydration or cyclization?

  • Methodological Answer : Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) requires derivatization with diols (e.g., 2,3-butanediol) to stabilize boronic acids as cyclic esters, preventing trimerization into boroxines. For example, derivatization with ortho-amino methyl groups can protect the boronic acid moiety during analysis . Alternative techniques like LC-MS/MS with electrospray ionization (ESI) are preferable for quantifying trace impurities (e.g., genotoxic boronic acids in pharmaceuticals) at sub-ppm levels .

Q. How does the electronic environment of the triazole ring influence the reactivity of the boronic acid group in Suzuki-Miyaura coupling?

  • Methodological Answer : The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the boron center, promoting transmetallation in cross-coupling reactions. Substituents like the 1,4-dimethyl groups on the triazole may further modulate steric effects, which can be quantified via computational methods (e.g., density functional theory) to predict reaction rates . Experimental validation using model substrates with varying substituents is recommended .

Advanced Research Questions

Q. How can oxidative deboronation pathways impact the stability of this compound in therapeutic applications?

  • Methodological Answer : Oxidative degradation by reactive oxygen species (ROS) like H2O2 can convert boronic acids to phenols, reducing efficacy. Stability assays under simulated physiological conditions (e.g., pH 7.4, 37°C) with ROS scavengers (e.g., catalase) can quantify degradation rates. For instance, boronic esters with diols like pinacol exhibit slower oxidation than free boronic acids, suggesting esterification as a stabilization strategy . Computational studies on model systems (e.g., BoroGlycine) can predict degradation intermediates .

Q. What experimental strategies resolve contradictions in boronic acid reactivity data, such as conflicting reports on ortho-substituted derivatives?

  • Methodological Answer : Ortho-substituted boronic acids often show reduced reactivity in MCRs due to steric hindrance , but specific modifications (e.g., ortho-amino methyl groups) can mitigate this by preventing trimerization . To reconcile discrepancies, perform controlled comparative studies using isomeric boronic acids under identical conditions. For example, compare ortho- vs. para-carboxyphenyl boronic acids in GBB-3CR reactions, monitoring intermediates via <sup>11</sup>B NMR .

Q. How can boronic acid-functionalized polymers be designed for glucose sensing while minimizing interference from fructose or other saccharides?

  • Methodological Answer : Leverage differences in diol-binding affinity: fructose forms 1:2 complexes with boronic acids, while glucose forms 1:1 complexes. Fluorescent sensors incorporating meta-substituted boronic acids (e.g., 3-pyridinylboronic acid) show higher glucose specificity due to geometric constraints . Additionally, pH tuning near the boronic acid pKa (~7.6) enhances selectivity, as demonstrated in rhodamine-based HPLC post-column detectors .

Q. What computational tools are critical for refining crystal structures of boronic acid derivatives, especially when handling twinned data or high-resolution datasets?

  • Methodological Answer : Use SHELXL for small-molecule refinement, particularly for high-resolution data (<1 Å), which allows anisotropic displacement parameter modeling. For twinned data, employ the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections. Recent updates in SHELXL (post-2015) support restraints for boronic acid geometry (B–O bond lengths ~1.36 Å) and hydrogen-bonding networks .

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